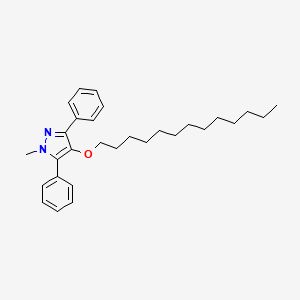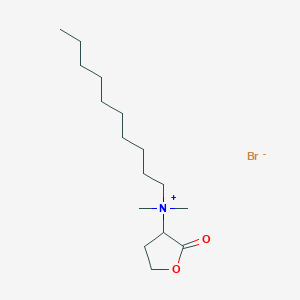
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C12H16O. It is a derivative of naphthalene, characterized by the presence of two methyl groups and an epoxide ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Methylation: The tetrahydronaphthalene is then methylated at the 1 and 4 positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Epoxidation: The final step involves the epoxidation of the methylated tetrahydronaphthalene using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This reactivity is the basis for its biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the epoxide ring.
1,6-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure with different methyl group positions.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Parent compound without methyl groups or epoxide ring.
Uniqueness
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is unique due to the presence of both methyl groups and an epoxide ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
61200-08-6 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C12H14O/c1-11-7-8-12(2,13-11)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
ZEVCQDPVHHBRPA-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(O1)(C3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)

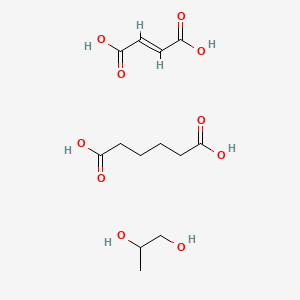
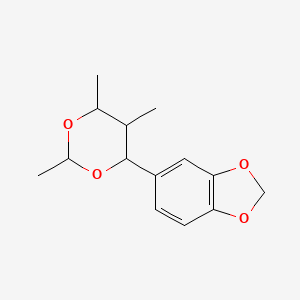
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
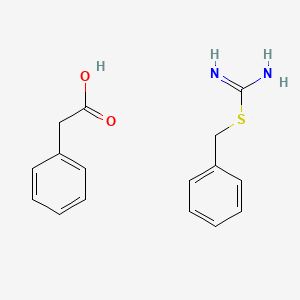
![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
